molecular formula C19H22N6O4S B6531669 3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-63-9

3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Número de catálogo: B6531669
Número CAS: 1019103-63-9
Peso molecular: 430.5 g/mol
Clave InChI: VVMZKRNEAPTAEB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (CAS: 1019103-63-9) is a pyridazine derivative with the molecular formula C₁₉H₂₂N₆O₄S and a molecular weight of 430.48 g/mol . Structurally, it features a pyridazine core substituted at the 3-position with a 4-(2,5-dimethoxybenzenesulfonyl)piperazinyl group and at the 6-position with a 1H-pyrazol-1-yl moiety. The 2,5-dimethoxybenzenesulfonyl substituent introduces electron-donating methoxy groups, which may enhance solubility and stabilize the sulfonyl group’s conformation. The piperazine ring provides two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

Propiedades

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-28-15-4-5-16(29-2)17(14-15)30(26,27)24-12-10-23(11-13-24)18-6-7-19(22-21-18)25-9-3-8-20-25/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMZKRNEAPTAEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

A comparative analysis of structurally related pyridazine derivatives highlights key differences in substituents, molecular properties, and hypothesized biological implications.

Table 1. Structural and Molecular Comparison of Pyridazine Derivatives

Compound Name 3-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key Structural Features
Target Compound 4-(2,5-dimethoxybenzenesulfonyl)piperazin-1-yl 1H-pyrazol-1-yl 430.48 Electron-rich sulfonyl group, piperazine ring, methoxy substituents
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidin-1-yl 1H-pyrazol-1-yl Not reported Piperidine ring, no sulfonyl group
3-{4-[(2,4-Difluorophenyl)sulfonyl]piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 4-(2,4-difluorophenylsulfonyl)piperazinyl 3-methyl-1H-pyrazol-1-yl Not reported Fluorinated sulfonyl group, methyl-substituted pyrazole
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine Phenylamino 1H-pyrazol-1-yl Not reported Planar structure, intramolecular H-bonding, π-π interactions

Key Comparisons:

Target Compound vs. Piperidine Derivative

  • The piperazinyl-sulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity, unlike the piperidine substituent in the analog. Piperazine’s dual nitrogen atoms enhance basicity and solubility compared to piperidine’s single nitrogen. The absence of a sulfonyl group in the piperidine derivative likely reduces interactions with charged biological targets.

Target Compound vs. Difluoro Derivative The 2,5-dimethoxybenzenesulfonyl group in the target compound provides electron-donating methoxy substituents, contrasting with the 2,4-difluorophenylsulfonyl group’s electron-withdrawing fluorine atoms. Fluorine increases lipophilicity and metabolic stability but may reduce solubility compared to methoxy groups.

Target Compound vs. Phenylamino Derivative The phenylamino substituent in the latter replaces the sulfonyl-piperazine group, resulting in a planar structure stabilized by intramolecular C–H⋯N hydrogen bonding (S(6) motif) . This rigidity may limit conformational flexibility but enhance π-π stacking (observed at 3.6859 Å in crystals), which could influence bioavailability.

Hypothesized Implications:

  • Solubility and Bioavailability: The target compound’s methoxy-substituted sulfonyl group likely improves aqueous solubility compared to the difluoro analog. Piperazine’s polarity further enhances solubility over the phenylamino and piperidine derivatives.
  • Target Binding: The sulfonyl group’s electrophilicity and piperazine’s hydrogen-bonding capacity may favor interactions with polar or charged residues in enzymatic active sites. In contrast, the phenylamino derivative’s planarity and π-π interactions could optimize binding to aromatic-rich regions.
  • Synthetic Flexibility : The synthesis of these compounds (e.g., nucleophilic substitution at pyridazine’s 3-position, as seen in ) suggests a modular approach to tuning substituents for structure-activity relationship (SAR) studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.